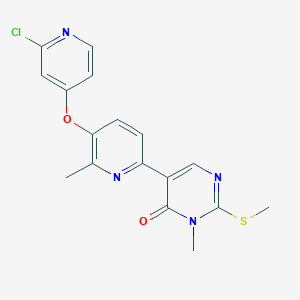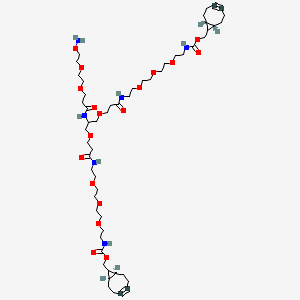
m-PEG16-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
m-PEG16-acid is synthesized through the reaction of polyethylene glycol with methoxy and carboxylic acid functional groups. The terminal carboxylic acid readily reacts with primary and secondary amines under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . The carboxylic acid end of this compound enables facile conjugation to primary amine-containing biomolecules, such as peptides, proteins, and antibodies, using standard coupling techniques .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of polyethylene glycol derivatives, followed by functionalization with methoxy and carboxylic acid groups. The process typically includes purification steps to achieve high purity levels (≥98%) and ensure the compound’s suitability for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG16-acid undergoes various chemical reactions, including:
Amide Coupling Reactions: The carboxylic acid group reacts with primary and secondary amines to form stable amide bonds
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating the carboxylic acid group for amide coupling.
DCC (N,N’-Dicyclohexylcarbodiimide): Another reagent for activating the carboxylic acid group.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A coupling reagent for amide bond formation.
Major Products Formed
Amides: Formed from the reaction of the carboxylic acid group with amines.
Esters: Formed from the reaction of the carboxylic acid group with alcohols.
Aplicaciones Científicas De Investigación
m-PEG16-acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of m-PEG16-acid involves its ability to form stable amide bonds with primary amine-containing biomolecules. This conjugation enhances the solubility, stability, and bioavailability of the target molecules . The hydrophilic PEG chain increases the water solubility of the overall compound, allowing for efficient delivery of the drug or biomolecule .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG8-acid: A shorter PEG linker with similar functional groups.
m-PEG12-acid: Another PEG linker with a different chain length.
m-PEG16-alcohol: A PEG linker with a terminal alcohol group instead of a carboxylic acid.
Uniqueness
m-PEG16-acid is unique due to its 16-unit PEG chain, which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly suitable for applications requiring enhanced solubility and stability of conjugated biomolecules .
Propiedades
Fórmula molecular |
C34H68O18 |
|---|---|
Peso molecular |
764.9 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H68O18/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-34(35)36/h2-33H2,1H3,(H,35,36) |
Clave InChI |
BFUALTYCRDISSD-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)

![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)

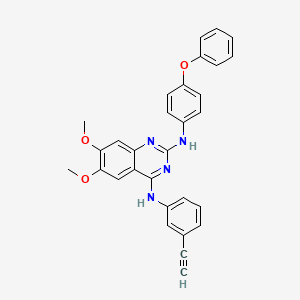
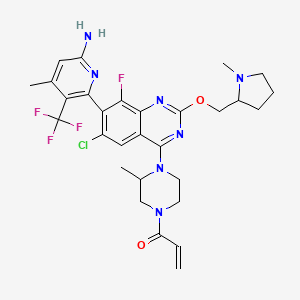
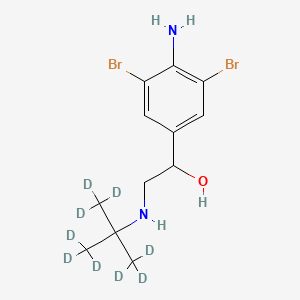
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
